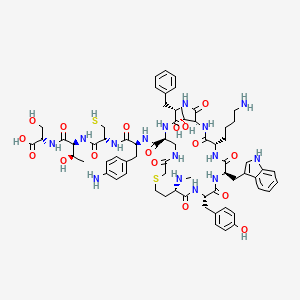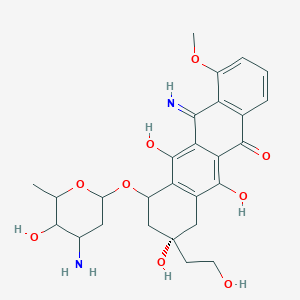![molecular formula C17H14F2IN3O4 B10752837 7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)
7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成ルートと反応条件
G-573の合成には、7-フルオロ-3-[(2-フルオロ-4-ヨードフェニル)アミノ]フロ[3,2-c]ピリジン-2-カルボン酸のカルボキシル基と(2S)-1-(アミノオキシ)プロパン-2-オールのアミノ基とのホルマール縮合が含まれる 。 反応条件は通常、縮合反応を促進するために適切な溶媒と触媒の使用を伴う。
工業的生産方法
G-573の工業的生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が関与する可能性が高い。 これには、温度、圧力、反応時間などの反応パラメータを制御するために、連続フロー反応器と自動システムを使用することが含まれる。
化学反応の分析
反応の種類
G-573は、次のようなさまざまな種類の化学反応を起こす。
酸化: G-573は、酸化剤の存在下で酸化反応を起こす可能性がある。
還元: 還元剤を用いると還元反応が起こる。
置換: G-573は、官能基が他の基に置き換えられる置換反応に関与することができる。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがある。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用される。
置換: 置換反応の条件は、関与する特定の官能基によって異なる。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なる。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、還元はG-573の還元形を生成する可能性がある。
科学研究への応用
G-573は、次のような幅広い科学研究への応用がある。
化学: さまざまな化学反応や研究で試薬として使用される。
生物学: 細胞プロセスに対するその効果を研究するために、生物学的アッセイで用いられる。
医学: 特に抗腫瘍剤としての潜在的な治療効果が調査されている.
産業: 産業用途のための新しい材料や化合物の開発に利用される。
科学的研究の応用
G-573 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly as an antineoplastic agent.
Industry: Utilized in the development of new materials and compounds for industrial applications.
作用機序
G-573は、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路に関与するミトゲン活性化プロテインキナーゼキナーゼ(MEK)を阻害することによってその効果を発揮する 。 この阻害は、下流の標的のリン酸化と活性化を阻止し、細胞増殖と生存の抑制につながる .
類似の化合物との比較
類似の化合物
GDC-0623: 強力で選択的なMEK阻害剤である.
トラメチニブ: 特定のがんの治療に使用されるMEK阻害剤。
コビメチニブ: 同様の用途を持つ別のMEK阻害剤。
独自性
G-573は、その特定の構造と、それが標的とする特定の経路においてユニークである。 MEKの異種性阻害剤としてのその効力と選択性は、研究と潜在的な治療用途のための貴重な化合物にする .
類似化合物との比較
Similar Compounds
GDC-0623: Another MEK inhibitor that is potent and selective.
Trametinib: A MEK inhibitor used in the treatment of certain cancers.
Cobimetinib: Another MEK inhibitor with similar applications.
Uniqueness
G-573 is unique in its specific structure and the particular pathways it targets. Its potency and selectivity as an allosteric inhibitor of MEK make it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H14F2IN3O4 |
|---|---|
分子量 |
489.21 g/mol |
IUPAC名 |
7-fluoro-3-(2-fluoro-4-iodoanilino)-N-[(2S)-2-hydroxypropoxy]furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H14F2IN3O4/c1-8(24)7-26-23-17(25)16-14(10-5-21-6-12(19)15(10)27-16)22-13-3-2-9(20)4-11(13)18/h2-6,8,22,24H,7H2,1H3,(H,23,25)/t8-/m0/s1 |
InChIキー |
ZEZHPEIEEFTILY-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CONC(=O)C1=C(C2=CN=CC(=C2O1)F)NC3=C(C=C(C=C3)I)F)O |
正規SMILES |
CC(CONC(=O)C1=C(C2=CN=CC(=C2O1)F)NC3=C(C=C(C=C3)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752764.png)
![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)
![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)


![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
